molecular formula C8H14O2 B1425316 3-(Cyclopentyloxy)propanal CAS No. 1339379-84-8

3-(Cyclopentyloxy)propanal

Cat. No. B1425316
M. Wt: 142.2 g/mol
InChI Key: NWSNCUXTRHLVRO-UHFFFAOYSA-N
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Description

3-(Cyclopentyloxy)propanal, also known as CPCP, is a chemical compound that has gained significant attention in the field of organic chemistry. It has a CAS Number of 1339379-84-8 and a molecular weight of 142.2 .


Molecular Structure Analysis

The InChI code for 3-(Cyclopentyloxy)propanal is 1S/C8H14O2/c9-6-3-7-10-8-4-1-2-5-8/h6,8H,1-5,7H2 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

3-(Cyclopentyloxy)propanal has a molecular weight of 142.2 . Other physical and chemical properties such as boiling point, density, etc., are not explicitly mentioned in the available resources.

Scientific Research Applications

Chemical Synthesis and Intermediates

3-(Cyclopentyloxy)propanal and its derivatives play a crucial role in the synthesis of various chemical compounds. For instance, 3-Hydroxypropionitrile, a related compound, is a significant intermediate in the organic synthesis of medications, pesticides, and macromolecules. It is utilized in synthesizing antitumor medicines like cyclophosphamide and cardiovascular medications such as propranolol and segontin (Shen Yin-chu, 2005). Additionally, enzymatic synthesis processes involving propanal derivatives have been optimized for the production of important intermediates like 3-hydroxy-2-methylpropanal, paving the way for the synthesis of 3-hydroxyisobutyric acid, a significant component in methacrylic acid biosynthesis (M. Česnik et al., 2019).

Industrial Process Development

The compound's derivatives are also crucial in industrial process development. The synthesis of 3-(cyclopentyloxy)-N-(3,5-dichloropyrid-4-yl)-4-methoxybenzamide, a potent PDE IV type inhibitor, is a testament to the compound's significance in the pharmaceutical industry. The development of scalable reaction conditions for this compound has led to the pilot-scale synthesis of kilogram quantities for clinical evaluation, showcasing the compound's vital role in drug development and production (C. D. Charles et al., 1998).

Biochemical and Pharmacokinetic Research

3-(Cyclopentyloxy)propanal and its analogs are used extensively in biochemical and pharmacokinetic research. For instance, studies on 3-fluorophenmetrazine, a derivative, have focused on understanding its pharmacokinetics, which is vital for interpreting forensic and clinical cases (Christina Grumann et al., 2019). Additionally, research on propanal derivatives has contributed to our understanding of their combustion processes, toxicity, and environmental impact, providing insights into the formation and destruction pathways of toxic aldehydes like propanal in combustion systems (Batikan Koroglu & Subith S. Vasu, 2016).

properties

IUPAC Name

3-cyclopentyloxypropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c9-6-3-7-10-8-4-1-2-5-8/h6,8H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWSNCUXTRHLVRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Cyclopentyloxy)propanal

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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